2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine
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Overview
Description
2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that contains both piperidine and pyrrolo[2,3-B]pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like toluene at elevated temperatures to promote cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of metal-free conditions and environmentally friendly reagents is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride in solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with various functional groups attached to the piperidine moiety.
Scientific Research Applications
2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various bioactive molecules with potential anticancer, antiviral, and antimicrobial properties.
Biological Studies: It is used in the study of biological pathways and molecular targets, particularly in the development of inhibitors for specific enzymes and receptors.
Industrial Applications: The compound is utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor and its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.
Pyridine: A basic heterocyclic organic compound with a six-membered ring containing one nitrogen atom.
Pyrrolo[2,3-B]pyridine: A fused bicyclic compound containing both pyrrole and pyridine rings.
Uniqueness
2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine is unique due to its combination of piperidine and pyrrolo[2,3-B]pyridine moieties, which confer distinct pharmacological properties and reactivity. This combination allows for the development of novel bioactive molecules with enhanced potency and selectivity compared to simpler heterocyclic compounds .
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-piperidin-2-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H15N3/c1-2-6-13-10(5-1)11-8-9-4-3-7-14-12(9)15-11/h3-4,7-8,10,13H,1-2,5-6H2,(H,14,15) |
InChI Key |
GJJKWEXNFKYXGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC3=C(N2)N=CC=C3 |
Origin of Product |
United States |
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